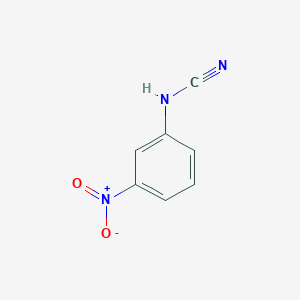

3-Nitrophenyl cyanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitrophenyl cyanamide is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

3-Nitrophenyl cyanamide has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that cyanamide derivatives exhibit anticancer properties. For instance, this compound has been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Enzyme inhibition |

| Study B | MCF-7 | 20 | Apoptosis induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Synthesis of Heterocycles

This compound has been utilized in the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. These heterocycles are important in pharmaceuticals and agrochemicals.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| [3+2] Cycloaddition | 2-amino-1,3-oxazoles | 85 |

| Nucleophilic Addition | Pyrimidine derivatives | 75 |

Electrophilic Substitution Reactions

The compound can undergo electrophilic substitution reactions, making it useful for modifying aromatic systems.

Case Study: Anticancer Activity

In a controlled laboratory setting, researchers investigated the effects of this compound on breast cancer cells (MCF-7). The study involved treating cells with varying concentrations of the compound and measuring cell viability using an MTT assay.

- Findings: The compound showed dose-dependent cytotoxicity, with an IC50 value of approximately 20 µM.

- Conclusion: The results suggest that this compound may serve as a lead compound in developing new anticancer therapies.

Case Study: Synthesis of Heterocycles

A research group aimed to synthesize novel oxazoles using this compound as a precursor. The study employed a one-pot reaction involving various substrates and reagents.

- Methodology: The reaction conditions were optimized for temperature and time to maximize yield.

- Results: The synthesis yielded several oxazole derivatives with yields ranging from 70% to 90%, demonstrating the effectiveness of this compound in heterocyclic synthesis.

化学反应分析

Cycloaddition Reactions

The carbon-nitrogen triple bond in 3-nitrophenyl cyanamide participates in [3+2] and [2+2+2] cycloadditions, forming heterocyclic compounds critical in medicinal chemistry.

Key Examples:

-

[3+2] Cycloaddition with Alkynes :

Under CuI catalysis, the cyanamide group reacts with terminal alkynes to form 3-cyanoindole derivatives via intramolecular aminocyanation . For example, N-(2-ethynylphenyl)-N-tosylcyanamides yield 1-sulfonyl-3-cyanoindoles in good yields (Scheme 1) .

Conditions : CuI (10 mol%), Na₂CO₃, DMF, 80°C, 12 h. -

[2+2+2] Cycloaddition with Allenes :

Lewis acids like B(C₆F₅)₃ facilitate N–CN bond cleavage, enabling nucleophilic attack on adjacent alkenes to form indoline derivatives .

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] with terminal alkyne | CuI | 3-Cyanoindole | ~85% | |

| [2+2+2] with allene | B(C₆F₅)₃ | Indoline | ~75% |

Nucleophilic and Electrophilic Additions

The cyanamide group acts as both a nucleophile and electrophile, enabling diverse transformations:

-

Nucleophilic Attack :

H2NCN+R-OH→H2NC(OCH2R)NH2

Reacts with water, alcohols, or amines to form ureas, isoureas, or guanidines, respectively . For example: -

Electrophilic Substitution :

The nitro group directs electrophilic substitution to the meta position. Nitration or sulfonation reactions occur under strong acidic conditions.

Coupling Reactions

This compound undergoes cross-coupling reactions with aryl halides or boronic acids in the presence of transition-metal catalysts:

-

Suzuki-Miyaura Coupling :

The cyanamide group facilitates palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives .

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C, 24 h.

Acid-Base Reactivity

The nitro group enhances the cyanamide’s acidity (pKa ≈ 8–10), enabling deprotonation and subsequent reactions with bases :

Ar-NH-C≡N+Base→Ar-N⁻-C≡N+H-Base+

Deprotonated cyanamides coordinate with metals like nickel, forming complexes useful in catalysis .

属性

CAS 编号 |

51718-86-6 |

|---|---|

分子式 |

C7H5N3O2 |

分子量 |

163.13 g/mol |

IUPAC 名称 |

(3-nitrophenyl)cyanamide |

InChI |

InChI=1S/C7H5N3O2/c8-5-9-6-2-1-3-7(4-6)10(11)12/h1-4,9H |

InChI 键 |

WICJDHDKSYTQLS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。